molecular formula C18H18N2OS B320859 N-(1-pyrrolidinylcarbothioyl)[1,1'-biphenyl]-4-carboxamide

N-(1-pyrrolidinylcarbothioyl)[1,1'-biphenyl]-4-carboxamide

Cat. No.: B320859
M. Wt: 310.4 g/mol
InChI Key: HGLGFZOLJWUWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-pyrrolidinylcarbothioyl)[1,1'-biphenyl]-4-carboxamide is a compound that features a pyrrolidine ring attached to a biphenyl structure through a carbonothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyrrolidinylcarbothioyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with pyrrolidine and a thiocarbonyl reagent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-pyrrolidinylcarbothioyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-pyrrolidinylcarbothioyl)[1,1'-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-pyrrolidinylcarbothioyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, enhancing binding affinity. The carbonothioyl group can form covalent bonds with nucleophilic sites in enzymes, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-pyrrolidinylcarbothioyl)[1,1'-biphenyl]-4-carboxamide is unique due to its combination of a biphenyl structure with a pyrrolidine ring and a carbonothioyl linkage.

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

4-phenyl-N-(pyrrolidine-1-carbothioyl)benzamide

InChI

InChI=1S/C18H18N2OS/c21-17(19-18(22)20-12-4-5-13-20)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,19,21,22)

InChI Key

HGLGFZOLJWUWMY-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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